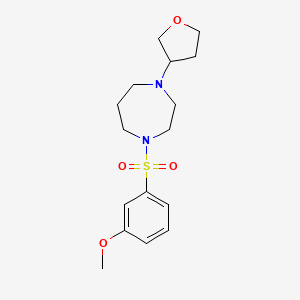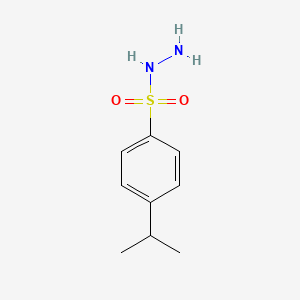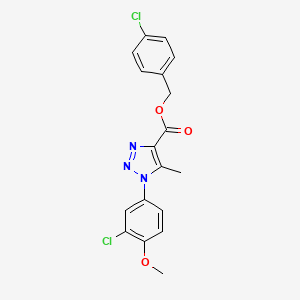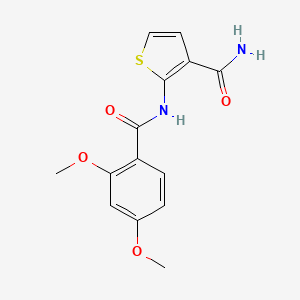
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, also known as AFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFSA is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Applications De Recherche Scientifique
Metabolism of Aromatic Amines
Aromatic amines undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are crucial in understanding chemical carcinogenesis associated with aromatic amines. The study by Mulder and Meerman (1983) highlights the competition between sulfation and glucuronidation pathways in this metabolism, emphasizing the role of N,O-sulfonation in generating reactive intermediates that can bind covalently to proteins, RNA, DNA, and low molecular compounds like glutathione. This understanding aids in devising methods to decrease sulfation in vivo, potentially mitigating the carcinogenic effects of aromatic amines (Mulder & Meerman, 1983).
Cytotoxic Activity of Sulfonamide Derivatives
Research into sulfonamide derivatives, including structures related to N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, has shown promise in the field of anticancer activity. Ghorab et al. (2015) synthesized various sulfonamide derivatives exhibiting significant cytotoxic activity against breast and colon cancer cell lines. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).
Electrochemical Capacitor Applications
The incorporation of fluorophenyl groups, akin to those in this compound, into polymers for electrochemical capacitors has been explored by Ferraris et al. (1998). Their study on electroactive polymers demonstrates the dependence of morphology and electrochemical performance on the growth and cycling electrolytes, highlighting the potential of these materials in developing high-performance electrochemical capacitors (Ferraris et al., 1998).
Immunomodulatory Effects
A novel synthetic compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), has been investigated for its immunorestorative properties. Wang et al. (1988) demonstrate the compound's ability to enhance the cytolytic T-lymphocyte response to tumors and viruses in immunocompromised mice, highlighting its potential as an immunopotentiator in cancer and viral infections (Wang et al., 1988).
Antimicrobial and Urease Inhibition Activity
Derivatives of sulfonamides, which share structural similarities with this compound, have been synthesized and evaluated for their antimicrobial and urease inhibition activities. Darwish et al. (2014) report on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, showing promising results in antimicrobial effectiveness and urease inhibition, suggesting potential applications in developing new antibacterial agents and treatments for conditions caused by urease-producing pathogens (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQFRZRKNRVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)


![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)


![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)